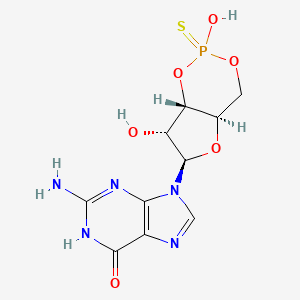
(Rp)-cGMPS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is a cyclic nucleotide analog that has been widely used in scientific research. This compound is a stereoisomer of guanosine-3’,5’-cyclic monophosphorothioate, where the sulfur atom replaces one of the non-bridging oxygen atoms in the phosphate group. It is known for its ability to selectively inhibit cyclic guanosine monophosphate-dependent protein kinases, making it a valuable tool in the study of cyclic guanosine monophosphate signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate typically involves the use of guanosine as the starting material. The key steps include the phosphorylation of guanosine to form guanosine-3’,5’-cyclic monophosphate, followed by the introduction of a sulfur atom to replace one of the non-bridging oxygen atoms. This can be achieved through the use of thiophosphoryl chloride or other sulfurizing agents under controlled conditions.
Industrial Production Methods
Industrial production of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfur atom back to its original state.
Substitution: The sulfur atom can be substituted with other nucleophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and nucleophiles like thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of (Rp)-guanosine-3’,5’-cyclic monophosphorothioate with hydrogen peroxide can yield guanosine-3’,5’-cyclic monophosphorothioate sulfoxide.
Scientific Research Applications
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a probe to study the structure and function of cyclic guanosine monophosphate-dependent protein kinases.
Biology: The compound is employed to investigate cyclic guanosine monophosphate signaling pathways in various biological systems.
Medicine: It has potential therapeutic applications in the treatment of diseases related to cyclic guanosine monophosphate signaling dysregulation.
Industry: The compound is used in the development of diagnostic assays and as a research tool in pharmaceutical development.
Mechanism of Action
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate exerts its effects by selectively inhibiting cyclic guanosine monophosphate-dependent protein kinases. The sulfur atom in the phosphate group enhances its binding affinity to the regulatory subunits of these kinases, thereby blocking their activity. This inhibition disrupts the downstream signaling pathways mediated by cyclic guanosine monophosphate, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(Sp)-guanosine-3’,5’-cyclic monophosphorothioate: Another stereoisomer with similar inhibitory effects on cyclic guanosine monophosphate-dependent protein kinases.
Guanosine-3’,5’-cyclic monophosphate: The parent compound without the sulfur substitution, which acts as a natural activator of cyclic guanosine monophosphate-dependent protein kinases.
Uniqueness
(Rp)-guanosine-3’,5’-cyclic monophosphorothioate is unique due to its selective inhibition of cyclic guanosine monophosphate-dependent protein kinases, which is not observed with the parent compound or other stereoisomers. This selectivity makes it a valuable tool for studying cyclic guanosine monophosphate signaling pathways and developing potential therapeutic agents.
Properties
Molecular Formula |
C10H12N5O6PS |
|---|---|
Molecular Weight |
361.27 g/mol |
IUPAC Name |
9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-amino-1H-purin-6-one |
InChI |
InChI=1S/C10H12N5O6PS/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6-3(20-9)1-19-22(18,23)21-6/h2-3,5-6,9,16H,1H2,(H,18,23)(H3,11,13,14,17)/t3-,5-,6-,9-,22?/m1/s1 |
InChI Key |
JZAJZXRXCHCRMU-QVRNUERCSA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)OP(=S)(O1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















